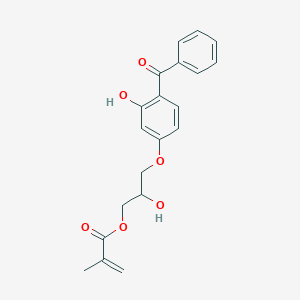

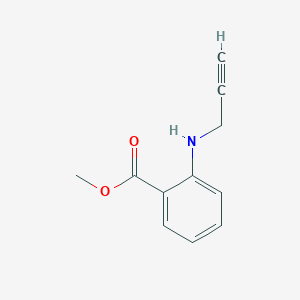

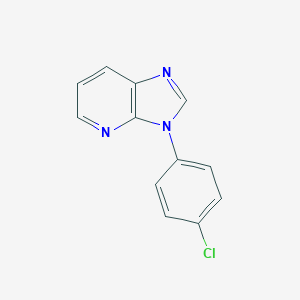

3-(4-Chlorophenyl)-3H-imidazo(4,5-b)pyridine

Übersicht

Beschreibung

“3-(4-Chlorophenyl)-3H-imidazo(4,5-b)pyridine” is a compound that falls under the category of pyridine-based molecules . Pyridine-based molecules have been consistently incorporated in a diverse range of drug candidates approved by the FDA (Food and Drug Administration) . This moiety has attracted increasing attention from several disease states owing to its ease of parallelization and testing potential pertaining to the chemical space .

Synthesis Analysis

The synthesis of similar compounds involves the reaction of amines with other compounds in the presence of a catalyst . For example, the reaction of 3-(4-chlorophenyl)-1-methyl-1H-pyrazol-5-amine with ethyl 2-(4-fluorobenzoyl)-3,3-bis(methylthio)acrylate and a catalytic amount of trifluoroacetic acid (TFA) in toluene resulted in a related compound .Molecular Structure Analysis

The molecular structure of “3-(4-Chlorophenyl)-3H-imidazo(4,5-b)pyridine” is likely to be complex due to the presence of multiple functional groups. The pyridine moiety is a nitrogen-bearing heterocycle that is an isostere of benzene . It is used as a precursor for synthesizing target pharmaceuticals and agrochemicals .Chemical Reactions Analysis

The chemical reactions involving “3-(4-Chlorophenyl)-3H-imidazo(4,5-b)pyridine” are likely to be complex and varied. For instance, the condensation worked with trifluoroacetic acid to provide the regio-isomeric pyrazolo [3,4- b ]pyridines .Wissenschaftliche Forschungsanwendungen

Corrosion Inhibition

3-(4-Chlorophenyl)-3H-imidazo(4,5-b)pyridine derivatives have been studied for their potential as corrosion inhibitors. Research by Saady et al. (2021) found that these compounds, especially in derivatives like SB9a and SB14a, show high inhibition performance against mild steel corrosion. This was determined through various methods including weight loss measurements, potentiodynamic polarization, electrochemical impedance spectroscopy, and more (Saady et al., 2021).

Biological Activities

Studies have synthesized various derivatives of 3-(4-Chlorophenyl)-3H-imidazo(4,5-b)pyridine and tested them for biological activities. For instance, Bhuva et al. (2015) synthesized 2-(4'-chlorophenyl)-6-methyl- (3-N, N'- diaryl/dialkyl amino methyl)-imidazo [1, 2-a] pyridine and assessed their activity against bacteria and fungi, finding moderate activity in some products (Bhuva et al., 2015).

Antiviral Agents

Derivatives of 3-(4-Chlorophenyl)-3H-imidazo(4,5-b)pyridine have been evaluated for their antiviral properties. Cundy et al. (1997) prepared derivatives and tested them against viruses like human cytomegalovirus and herpes simplex, presenting details of their synthesis and biological activities (Cundy et al., 1997).

Anti-HIV Activity

Research into anti-HIV agents has involved the synthesis of 1H,3H-thiazolo[3,4-a]imidazo[4,5-b]pyridines. Chimirri et al. (1994) described the synthesis of these compounds and explored their antiviral activity against HIV, identifying specific derivatives with reproducible in vitro anti-HIV activity (Chimirri et al., 1994).

Potential Anticancer Agents

Studies have also looked into the potential anticancer properties of imidazo[4,5-b]pyridine derivatives. Temple et al. (1987) developed synthetic routes for congeners of these compounds, although biological studies indicated that these were less active than other tested compounds (Temple et al., 1987).

Zukünftige Richtungen

The future directions for “3-(4-Chlorophenyl)-3H-imidazo(4,5-b)pyridine” could involve further exploration of its potential biological activities and applications in pharmaceutical research . The development of new synthetic protocols for the construction of an imidazo[1,2-a]pyridine core is also a promising area of research .

Eigenschaften

IUPAC Name |

3-(4-chlorophenyl)imidazo[4,5-b]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8ClN3/c13-9-3-5-10(6-4-9)16-8-15-11-2-1-7-14-12(11)16/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYAXUWDKMUDVRC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(N=C1)N(C=N2)C3=CC=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70157590 | |

| Record name | 3H-Imidazo(4,5-b)pyridine, 3-(4-chlorophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70157590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-Chlorophenyl)-3H-imidazo(4,5-b)pyridine | |

CAS RN |

132458-91-4 | |

| Record name | 3H-Imidazo(4,5-b)pyridine, 3-(4-chlorophenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0132458914 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3H-Imidazo(4,5-b)pyridine, 3-(4-chlorophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70157590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

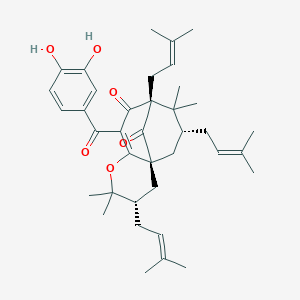

![Hexasodium;hydroxy-[(oxido(dioxo)tungstenio)oxy-dioxotungstenio]oxy-dioxotungsten;hydroxy-[[(oxido(dioxo)tungstenio)oxy-dioxotungstenio]oxy-dioxotungstenio]oxy-dioxotungsten;tungsten;trihydroxide;hydrate](/img/structure/B162960.png)

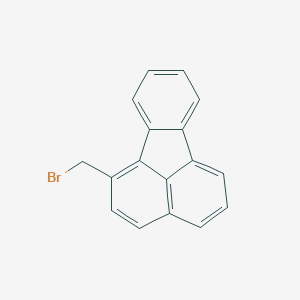

![3,4,5-Trifluoro-4'-[(trans,trans)-4'-pentyl[1,1'-bicyclohexyl]-4-YL]-1,1'-biphenyl](/img/structure/B162962.png)

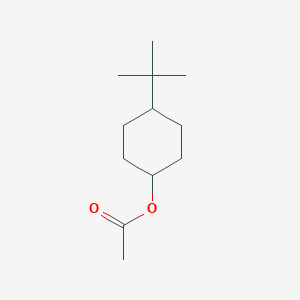

![(1-methylindol-3-yl)-[(5S)-4,5,6,7-tetrahydro-3H-benzimidazol-5-yl]methanone](/img/structure/B162977.png)